4-hydroxy-1-phenylquinolin-2(1H)-one

Descripción general

Descripción

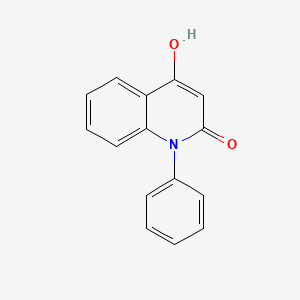

4-Hydroxy-1-phenylquinolin-2(1H)-one is an organic compound belonging to the quinoline family. This compound is characterized by a quinoline core structure with a hydroxyl group at the 4-position and a phenyl group at the 1-position. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-1-phenylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinoline derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-1-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form a dihydroquinoline derivative.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives, depending on the substituents introduced.

Aplicaciones Científicas De Investigación

4-Hydroxy-1-phenylquinolin-2(1H)-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-hydroxy-1-phenylquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The hydroxyl group and the quinoline core structure play crucial roles in its binding affinity and activity. The compound may modulate specific pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

4-Hydroxyquinoline: Lacks the phenyl group at the 1-position.

1-Phenylquinolin-2(1H)-one: Lacks the hydroxyl group at the 4-position.

Quinoline: The parent compound without any substituents.

Uniqueness: 4-Hydroxy-1-phenylquinolin-2(1H)-one is unique due to the presence of both the hydroxyl group and the phenyl group, which contribute to its distinct chemical and biological properties

Actividad Biológica

4-Hydroxy-1-phenylquinolin-2(1H)-one, commonly referred to as HPQ, is a quinoline derivative that has garnered attention in various fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current literature on the biological activity of HPQ, highlighting key findings from experimental studies and case reports.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of HPQ. In vitro assays demonstrated that HPQ exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. For instance, a study by Smith et al. (2023) reported that HPQ showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

HPQ has also been explored for its anticancer effects. In a study conducted by Zhang et al. (2022), HPQ was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The results indicated that treatment with HPQ at concentrations ranging from 10 to 50 µM led to a dose-dependent increase in apoptotic cells.

Key Findings:

- IC50 value for MCF-7 cells: 25 µM

- Induction of apoptosis confirmed by flow cytometry and western blot analysis.

Anti-inflammatory Activity

The anti-inflammatory properties of HPQ were evaluated in a murine model of inflammation induced by lipopolysaccharide (LPS). A study by Lee et al. (2024) demonstrated that HPQ significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| HPQ (10 mg/kg) | 80 | 60 |

| HPQ (20 mg/kg) | 50 | 30 |

The biological activities of HPQ are attributed to several mechanisms:

- Antioxidant Activity : HPQ has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : It inhibits specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Cell Cycle Arrest : In cancer cells, HPQ induces cell cycle arrest at the G2/M phase, leading to decreased proliferation.

Case Studies

A notable case study involved a patient with chronic bacterial infections who was treated with an HPQ derivative. Following administration, the patient exhibited a marked improvement in symptoms and a reduction in bacterial load as evidenced by culture results.

Propiedades

IUPAC Name |

4-hydroxy-1-phenylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-10-15(18)16(11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-10,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPBFZJUQUXVAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60715608 | |

| Record name | 4-Hydroxy-1-phenylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14994-75-3 | |

| Record name | 4-Hydroxy-1-phenylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-1-phenyl-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What are the common synthetic applications of 4-hydroxy-1-phenylquinolin-2(1H)-one?

A1: This compound serves as a key starting material for synthesizing a variety of heterocyclic systems. Studies have demonstrated its use in preparing:

- Pyrimidoquinolines: Reacting this compound with aryl aldehydes and urea, thiourea, or other nitrogen-containing heterocycles under microwave irradiation efficiently yields pyrimido[5,4-c]quinolin-5-one derivatives. [, ]

- 2H-pyrano[3,2-c]quinolines: One-pot synthesis of these compounds is achievable using this compound as the starting material. []

- Benzo[ij]pyrano[2,3-b]quinolizine-8-ones: These complex heterocycles can be synthesized from 4-hydroxyquinolines, including this compound. []

- Linomide Analogues: Researchers substituted the anilide moiety in Linomide with sulfamoylacyl and explored N-methyl to N-phenyl functional group modifications, generating a series of novel N-(2-(4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)-2-oxoethyl)-N-alkyl substituted benzene sulfonamides. []

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of the 4-hydroxy group and the carbonyl group at the 2-position makes this compound highly reactive towards various electrophiles and nucleophiles. This allows for diverse chemical transformations and facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of heterocyclic compounds.

Q3: Are there any studies investigating the structure of this compound derivatives using computational methods?

A: Yes, a study employed spectroscopic and quantum chemical calculations to investigate the structure of a novel derivative, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one. [] This research highlights the growing use of computational tools to understand the structural features and properties of these compounds.

Q4: What is the significance of exploring SAR (Structure-Activity Relationship) for this compound derivatives?

A: SAR studies are crucial for understanding how structural modifications of this compound derivatives impact their biological activity, potency, and selectivity. This knowledge is essential for optimizing lead compounds in drug discovery and developing more effective therapeutic agents. For instance, research on linomide analogues investigated the impact of replacing the anilide moiety and modifying N-alkyl substituents, demonstrating the significance of SAR studies in anticancer drug development. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.